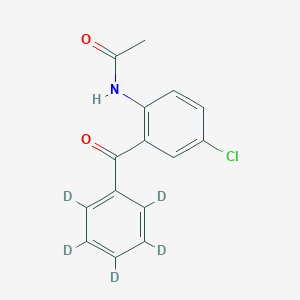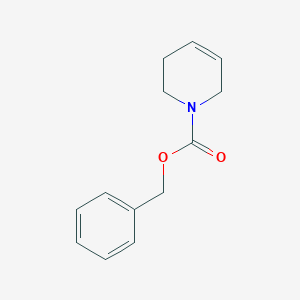
Capsorubin
Descripción general
Descripción
La capsorubina es un colorante rojo natural que pertenece a la clase de los carotenoides xantofílicos. Se encuentra principalmente en los pimientos rojos (Capsicum annuum) y es un componente significativo de la oleorresina de paprika . La capsorubina también está presente en algunas especies de lirios . Como colorante alimentario, se designa con el número E E160c (ii) .
Mecanismo De Acción
La capsorubina ejerce sus efectos principalmente a través de sus propiedades antioxidantes. Elimina las especies reactivas del oxígeno, protegiendo así las células del daño oxidativo . Los objetivos moleculares incluyen diversas especies reactivas del oxígeno, como el radical anión superóxido, el radical hidroxilo y el oxígeno singlete . Las vías implicadas en su acción antioxidante incluyen la formación de epóxidos y endoperóxidos, que neutralizan las especies reactivas .
Análisis Bioquímico
Biochemical Properties
Capsorubin plays a crucial role in biochemical reactions, particularly in the context of its antioxidative properties. It interacts with various enzymes and proteins, including capsanthin-capsorubin synthase, which catalyzes the conversion of antheraxanthin and violaxanthin into capsanthin and this compound . This interaction is essential for the biosynthesis of this compound in plants. Additionally, this compound exhibits strong radical scavenging and singlet oxygen quenching abilities, contributing to its antioxidative effects .
Cellular Effects
This compound has been shown to influence various cellular processes. It exhibits strong antioxidative effects, which help protect cells from oxidative stress . This compound also has potential anticancer properties, as it can inhibit the proliferation of cancer cells and induce apoptosis . Furthermore, this compound affects cell signaling pathways and gene expression, contributing to its role in preventing obesity-related diseases and enhancing endurance performance in athletes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes involved in carotenoid biosynthesis, and modulates their activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. Its antioxidative properties are attributed to its ability to scavenge free radicals and quench singlet oxygen, thereby protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard conditions, but it can degrade when exposed to light, heat, and oxygen . Long-term studies have shown that this compound maintains its antioxidative properties over extended periods, although its efficacy may decrease with prolonged exposure to adverse conditions . In vitro and in vivo studies have demonstrated that this compound can have lasting effects on cellular function, including sustained antioxidative and anticancer activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects, such as antioxidative and anticancer properties . At high doses, this compound may cause toxic or adverse effects, including potential damage to liver and kidney function . Threshold effects have been observed, where the beneficial effects plateau or diminish beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to carotenoid biosynthesis. It is synthesized from antheraxanthin and violaxanthin through the action of capsanthin-capsorubin synthase . This compound also interacts with other enzymes and cofactors involved in carotenoid metabolism, influencing metabolic flux and metabolite levels . Its presence in metabolic pathways contributes to the overall antioxidative capacity of the organism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is primarily localized in plastids, where it is synthesized and stored . This compound can also be transported to other cellular compartments, such as the cytoplasm and cell membrane, where it exerts its antioxidative effects . The distribution of this compound within tissues is influenced by its interactions with transport proteins and its solubility in lipid membranes .
Subcellular Localization
This compound is predominantly localized in plastids, particularly in chromoplasts, where it is synthesized and stored . Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper compartmentalization . The activity and function of this compound are closely linked to its localization within specific cellular compartments, where it can effectively participate in antioxidative and biosynthetic processes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La capsorubina se puede sintetizar a través de la vía biosintética de los carotenoides en las plantas. La enzima capsanthin-capsorubin sintasa juega un papel crucial en la conversión de las moléculas precursoras en capsorubina . La ruta sintética implica la ciclación del licopeno para formar capsanthin, que luego se convierte en capsorubina.
Métodos de producción industrial: La extracción industrial de capsorubina de la paprika roja implica la extracción acelerada con disolvente (ASE). Las condiciones óptimas para la ASE incluyen una temperatura de 100 °C, un tiempo estático de 5 minutos y un disolvente de extracción del 50% de acetona/etanol (v/v) . Este método es eficiente y reduce la cantidad de disolvente orgánico y el tiempo de extracción en comparación con las técnicas convencionales .
Análisis De Reacciones Químicas
Tipos de reacciones: La capsorubina experimenta diversas reacciones químicas, incluyendo la oxidación y la epoxidación. Reacciona con especies reactivas del oxígeno como el radical anión superóxido, el radical hidroxilo y el oxígeno singlete .
Reactivos y condiciones comunes:
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios epóxidos y endoperóxidos, que son derivados de la capsorubina .
Aplicaciones Científicas De Investigación
La capsorubina tiene diversas aplicaciones en la investigación científica:
Comparación Con Compuestos Similares
La capsorubina es única entre los carotenoides debido a su estructura y propiedades específicas. Compuestos similares incluyen:
Cryptocapsin: Un cetocarotenoide que se encuentra en los chiles.
Capsanthin-5,6-epóxido: Un derivado de la capsanthin que se encuentra en la paprika.
La capsorubina destaca por su mayor estabilidad frente a las especies reactivas del oxígeno en comparación con la capsanthin . Esta estabilidad la convierte en un antioxidante más eficaz en diversas aplicaciones.
Propiedades
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E,16E,18E)-1,20-bis[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaene-1,20-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-35(43)39(9)27-33(41)25-37(39,5)6)15-11-12-16-30(2)18-14-20-32(4)22-24-36(44)40(10)28-34(42)26-38(40,7)8/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOIABOMXKDDGU-YUURSNASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C1(CC(CC1(C)C)O)C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)[C@]1(C(C[C@@H](C1)O)(C)C)C)/C)/C)/C=C/C=C(/C=C/C(=O)[C@]2(C(C[C@@H](C2)O)(C)C)C)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901018116 | |
| Record name | Capsorubin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Capsorubin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036924 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
470-38-2 | |
| Record name | Capsorubin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Capsorubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Capsorubin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,3'S,5R,5'R)-3,3'-dihydroxy-κ,κ-carotene-6,6'-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPSORUBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/805VAB3L0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Capsorubin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036924 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
201 °C | |
| Record name | Capsorubin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036924 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of capsorubin?
A: this compound has a molecular formula of C40H56O4 and a molecular weight of 600.84 g/mol. [, ]
Q2: What spectroscopic techniques have been used to characterize this compound?
A: Researchers have employed various spectroscopic techniques to characterize this compound, including UV/VIS, CD, 1H-NMR, mass spectrometry, and infrared (IR) spectroscopy. [, , , , ]
Q3: What is the primary source of this compound?
A: this compound is found primarily in red pepper (Capsicum annuum L.) and is responsible for its characteristic red color. [, , , , , , , ]
Q4: How is this compound biosynthesized in plants?
A: this compound is synthesized from violaxanthin through a two-step process catalyzed by the enzyme capsanthin-capsorubin synthase (CCS). [, , , , ]
Q5: Can this compound be produced in organisms other than plants?
A: Yes, researchers have successfully produced this compound in Escherichia coli by engineering the carotenoid biosynthetic pathway. [, ]
Q6: What are the known biological activities of this compound?
A: this compound exhibits strong antioxidant activity, specifically in quenching singlet molecular oxygen and scavenging peroxyl radicals. [, , ] Additionally, this compound has shown potential in protecting human dermal fibroblasts against UVB-induced DNA damage. []
Q7: How does this compound compare to other carotenoids, like β-carotene, in terms of antioxidant activity?
A: Studies indicate that this compound exhibits higher antioxidant activity compared to β-carotene and other paprika carotenoids like capsanthin. [, ]
Q8: What are the potential applications of this compound?
A: this compound has potential applications as a natural food coloring agent, a dietary supplement to improve photoprotection, and as a component in cosmetics. [, , ]
Q9: How does this compound affect human lung cancer A549 cells?
A: this compound has demonstrated growth-inhibitory effects on human lung cancer A549 cells in vitro. []
Q10: How does this compound interact with ascorbic acid and what are the implications for cancer treatment?
A: Research suggests that this compound forms a complex with ascorbic acid at the cell membrane. This interaction potentially enhances the antiproliferative effect of this compound in cancer cells, making it a potential target for experimental chemotherapy. []
Q11: What is the genetic basis for the orange color of some pepper fruits?
A: Orange fruit color in some pepper varieties is due to mutations in the capsanthin-capsorubin synthase (Ccs) gene, leading to the absence of capsanthin and an abundance of other carotenoids like lutein, zeaxanthin, and β-carotene. [, ]
Q12: Can molecular markers be used for selecting pepper varieties with different fruit colors?
A: Yes, researchers have developed a derived cleaved amplified polymorphic sequence (dCAPS) marker based on a nonsense mutation in the Ccs gene. This marker can be used for marker-assisted selection (MAS) to breed pepper varieties with specific fruit colors. [, ]
Q13: What analytical methods are used to determine the content of this compound in pepper and other matrices?
A: High-performance liquid chromatography (HPLC) coupled with photodiode array detection (PDA) or mass spectrometry is commonly employed to quantify this compound and other carotenoids in pepper, food products, and biological samples. [, , , ]
Q14: What are the limitations of traditional analytical techniques for carotenoid analysis?
A: Traditional methods for carotenoid analysis often involve multiple steps, require large sample volumes, and can be time-consuming. []
Q15: How do ultra-high performance liquid chromatography (u-HPLC) methods improve the analysis of this compound?
A: u-HPLC offers advantages over traditional HPLC, including faster analysis times, improved resolution, and increased sensitivity, making it a valuable tool for analyzing this compound and other carotenoids. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


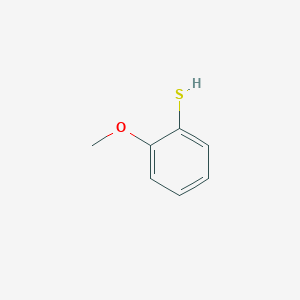

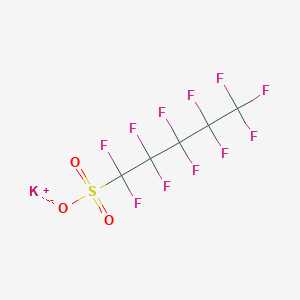
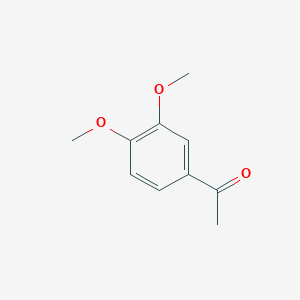


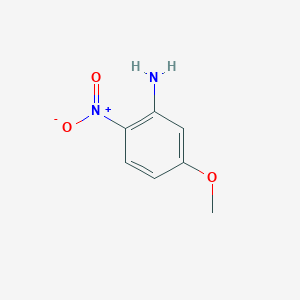

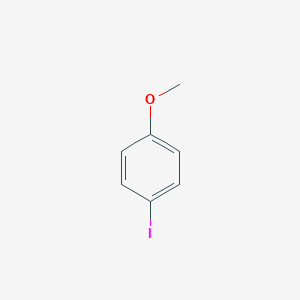
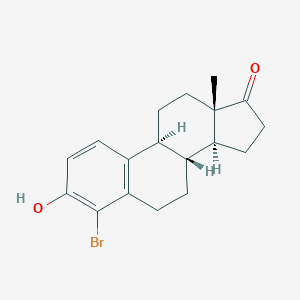
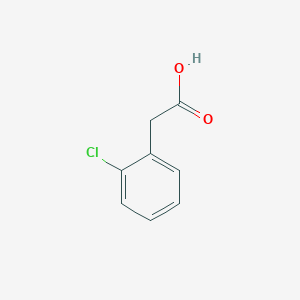
![Methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B42579.png)
